molecular formula C20H20F3N3O3S2 B2693177 N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851806-47-8

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No. B2693177
CAS RN: 851806-47-8
M. Wt: 471.51
InChI Key: DJLHHZHLWBJRCI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20F3N3O3S2 and its molecular weight is 471.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivatives. These compounds have high singlet oxygen quantum yield and are potentially useful for Type II photosensitizers in photodynamic therapy for cancer treatment.

Enzyme Inhibition and Potential Therapeutic Applications

  • Kynurenine 3-Hydroxylase Inhibitors : Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds can be crucial in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • Anticancer and Anti-HCV Agents : A study by Küçükgüzel et al. (2013) on the synthesis of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Agents : The synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains, as well as good inhibition of α-glucosidase enzyme, as per Abbasi et al. (2016) (Abbasi et al., 2016).

Molecular Docking and Computational Studies

  • Enzyme Inhibitors and Docking Studies : Alyar et al. (2019) evaluated new Schiff bases derived from sulfamethoxazole and sulfisoxazole for their inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies were performed to understand the binding interactions between these inhibitors and enzymes (Alyar et al., 2019).

Other Applications

  • Probe for Discrimination of Thiophenols : A fluorescent probe designed by Wang et al. (2012) using a benzenesulfonamide group for selective discrimination of thiophenols over aliphatic thiols demonstrated high sensitivity and selectivity with potential applications in environmental and biological sciences (Wang et al., 2012).

  • Carbonic Anhydrase Inhibitors : Angeli et al. (2018) explored benzenesulfonamides incorporating selenazoles as inhibitors of bacterial carbonic anhydrases from various pathogens. These compounds are potential leads for designing antibacterials with a novel mechanism of action (Angeli et al., 2018).

properties

IUPAC Name

N,N-dimethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c1-25(2)31(28,29)17-9-5-15(6-10-17)18(27)26-12-11-24-19(26)30-13-14-3-7-16(8-4-14)20(21,22)23/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHHZHLWBJRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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